molecular formula C20H19NO5 B2862733 Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate CAS No. 900134-27-2

Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate

Cat. No.: B2862733
CAS No.: 900134-27-2
M. Wt: 353.374
InChI Key: GZPKSVBLESQJDM-UHFFFAOYSA-N
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Description

Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate is an organic compound with a complex structure that includes an isochroman ring, a carboxamido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.

    Introduction of Carboxamido Group: The carboxamido group is introduced via an amide formation reaction, typically using an amine and a carboxylic acid derivative such as an acid chloride or an ester.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may act by binding to these targets, altering their activity, and thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)benzoate
  • Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an isochroman ring and a carboxamido group. These features confer distinct chemical properties and potential biological activities that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 2-[(3,7-dimethyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-12-8-9-13-11-20(2,26-18(23)15(13)10-12)19(24)21-16-7-5-4-6-14(16)17(22)25-3/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPKSVBLESQJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(OC2=O)(C)C(=O)NC3=CC=CC=C3C(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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